
Benzenamine, N-methyl-4-(4-pyridinyloxy)-
Descripción general
Descripción
Benzenamine, N-methyl-4-(4-pyridinyloxy)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as N-methyl-4-(4-pyridinyloxy)aniline or MPN. The unique chemical structure of MPN makes it an interesting compound for researchers to study, as it has the potential to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of MPN is not fully understood, but it is believed to involve the formation of a complex between MPN and the biomolecule of interest. This complex results in a change in the fluorescence properties of MPN, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
MPN has been shown to exhibit a range of biochemical and physiological effects, including the ability to bind to proteins and nucleic acids. This binding can result in changes to the structure and function of these biomolecules, which can have downstream effects on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPN in lab experiments is its strong fluorescence properties, which make it a useful tool for the detection of biomolecules. However, one limitation of using MPN is that it can exhibit non-specific binding to other molecules, which can result in false positive results.
Direcciones Futuras
There are several potential future directions for research involving MPN, including the development of new fluorescent probes based on the structure of MPN. Additionally, researchers may investigate the potential of MPN as a therapeutic agent for the treatment of diseases such as cancer or neurological disorders. Further studies may also investigate the mechanism of action of MPN and its interactions with biomolecules in greater detail.
Aplicaciones Científicas De Investigación
MPN has been studied for its potential applications in a range of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the main areas of interest for MPN is its potential as a fluorescent probe for the detection of biomolecules such as proteins and nucleic acids. MPN has been shown to exhibit strong fluorescence properties, making it a useful tool for researchers studying these biomolecules.
Propiedades
IUPAC Name |
N-methyl-4-pyridin-4-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-13-10-2-4-11(5-3-10)15-12-6-8-14-9-7-12/h2-9,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKFYZHXUCUTHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666884 | |
| Record name | N-Methyl-4-[(pyridin-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, N-methyl-4-(4-pyridinyloxy)- | |
CAS RN |
630125-30-3 | |
| Record name | N-Methyl-4-[(pyridin-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



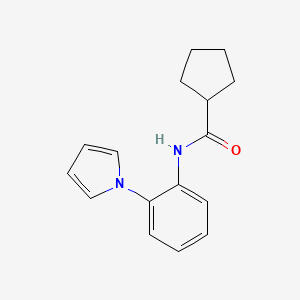
![(4S,8AS)-4-Methyl-hexahydro-1H-pyrrolo[2,1-C][1,4]oxazine](/img/structure/B1502634.png)

![[((2R,5R)-5-methylmorpholin-2-yl)methyl]dimethylamine](/img/structure/B1502644.png)
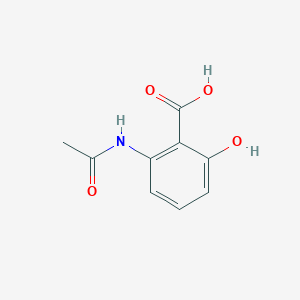

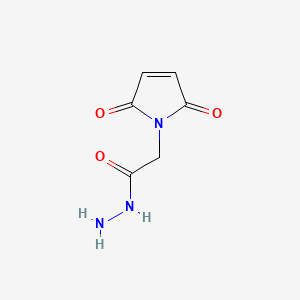
![4-[(2-Aminoethyl)amino]-2-hydroxybenzoic acid](/img/structure/B1502653.png)
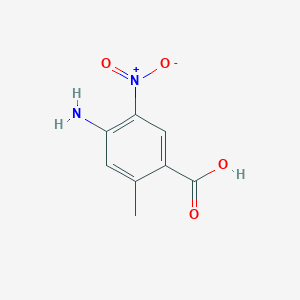
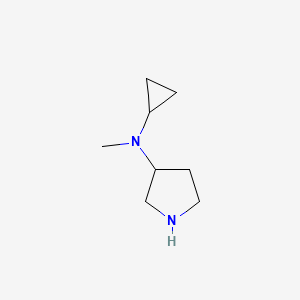


![Imidazo[2,1-B]thiazole-2-carboxylic acid](/img/structure/B1502662.png)
